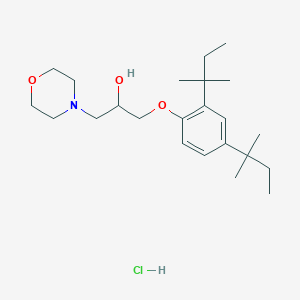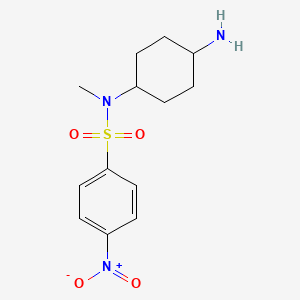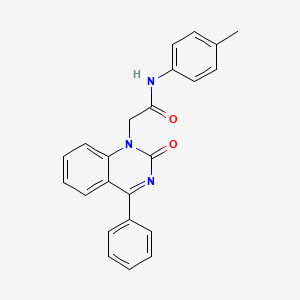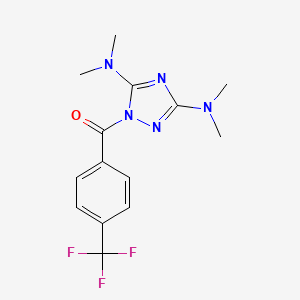![molecular formula C21H19N3O6S B2450861 Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-04-7](/img/no-structure.png)
Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Quinazoline Derivatives
Quinazoline derivatives are of significant interest due to their potential applications in pharmaceuticals and material science. For example, the synthesis of new quinazolines with potential antimicrobial properties has been explored, indicating their relevance in developing new antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007). Similarly, compounds with a tetrahydroquinazoline backbone have been synthesized and characterized for their antimicrobial and anticonvulsant activities, suggesting a broad spectrum of biological activities that could be beneficial for medical research (Rajasekaran, A., Rajamanickam, V., & Darlinquine, S., 2013).
Applications in Antitumor Research
Research into quinazoline derivatives extends into antitumor activities. A study on 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, offering insights into the development of new anticancer drugs (Al-Suwaidan, I. A., et al., 2016). These findings indicate the relevance of quinazoline derivatives in cancer research, potentially leading to new therapeutic options.
Molecular and Structural Studies
Molecular and structural analyses of quinazoline derivatives provide a foundation for understanding their interactions and functions. For instance, density functional theory (DFT) calculations and analyses of electronic structures offer insights into the properties and potential applications of these compounds in various fields, including materials science (Halim, S. A., & Ibrahim, M., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(1,3-benzodioxol-5-ylmethyl)amino-3-oxopropionic acid with methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "3-(1,3-benzodioxol-5-ylmethyl)amino-3-oxopropionic acid", "methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate", "coupling agent" ], "Reaction": [ "Step 1: Dissolve 3-(1,3-benzodioxol-5-ylmethyl)amino-3-oxopropionic acid and methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Remove the solvent and purify the resulting intermediate by column chromatography.", "Step 4: Cyclize the intermediate by heating it in the presence of a suitable catalyst such as triethylamine or pyridine.", "Step 5: Purify the final product by column chromatography and characterize it by spectroscopic methods such as NMR and mass spectrometry." ] } | |
Número CAS |
946354-04-7 |
Fórmula molecular |
C21H19N3O6S |
Peso molecular |
441.46 |
Nombre IUPAC |
methyl 3-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C21H19N3O6S/c1-28-20(27)13-3-4-14-15(9-13)23-21(31)24(19(14)26)7-6-18(25)22-10-12-2-5-16-17(8-12)30-11-29-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,25)(H,23,31) |
Clave InChI |
ANADHYJBNXHSTF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2450780.png)

![N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2450782.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2450786.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2450788.png)

![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)





![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)